molecular formula C6H14ClN B6181353 (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 2613299-59-3

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B6181353
CAS No.: 2613299-59-3
M. Wt: 135.6
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Description

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is a chiral amine compound with a unique cyclopropyl group attached to the ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It can be used to investigate the role of chiral amines in biochemical pathways and their interactions with enzymes and receptors.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific neurological or cardiovascular conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride: The enantiomer of the compound, differing in stereochemistry.

    Cyclopropylamine: A simpler analog without the ethanamine structure.

    (1R)-1-(1-methylcyclopropyl)ethanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of the cyclopropyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs or other related compounds. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2613299-59-3

Molecular Formula

C6H14ClN

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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